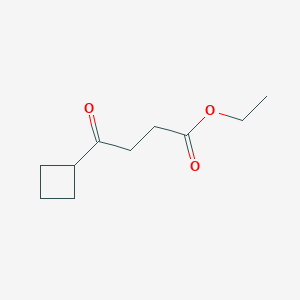

Ethyl 4-cyclobutyl-4-oxobutanoate

Description

BenchChem offers high-quality Ethyl 4-cyclobutyl-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclobutyl-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

898776-12-0 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 4-cyclobutyl-4-oxobutanoate |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-7H2,1H3 |

InChI Key |

UCMAHFMOIJCKKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of Ethyl 4-cyclobutyl-4-oxobutanoate: Methodologies for Scalable Production

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate (CAS: N/A for specific ester, Acid Precursor CAS: 889953-85-9) represents a critical structural motif in medicinal chemistry, particularly as a linker in histone deacetylase (HDAC) inhibitors and as a lipophilic domain in G-protein coupled receptor (GPCR) antagonists. Its synthesis presents a unique chemoselective challenge: installing a strained cyclobutyl ring adjacent to a reactive ketone without triggering ring expansion or over-alkylation.

This guide details the most robust, scalable pathway: the Nucleophilic Ring-Opening of Succinic Anhydride via Cyclobutylmagnesium Bromide , followed by Fischer Esterification . This route is prioritized for its high atom economy, ease of purification, and avoidance of expensive transition metal catalysts.

Retrosynthetic Analysis & Strategic Disconnections

To design a self-validating synthesis, we must disconnect the molecule at its most strategic bond: the C3–C4 bond between the cyclobutyl ketone and the succinyl backbone.

Logical Disconnections

-

Path A (Recommended): Disconnection of the ketone reveals a Cyclobutyl nucleophile (Grignard) and a Succinic electrophile (Succinic anhydride).

-

Path B (Alternative): Disconnection at the ester linkage.

-

Path C (Avoid): Friedel-Crafts Acylation.

-

Risk:[3] Cyclobutane rings are highly susceptible to rearrangement (ring expansion to cyclopentane) under strong Lewis Acid conditions (

).

-

Pathway Visualization

The following diagram illustrates the strategic decision tree for this synthesis.

Figure 1: Retrosynthetic breakdown identifying the Grignard-Anhydride coupling as the primary strategic entry point.

Detailed Experimental Protocol

Phase 1: Preparation of Cyclobutylmagnesium Bromide

Note: Cyclobutyl halides are less reactive than their alkyl counterparts. Iodine activation is critical.

Reagents:

-

Bromocyclobutane (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (catalytic crystal)

-

THF (Anhydrous, stabilized)

Protocol:

-

Activation: Flame-dry a 3-neck RBF under Argon. Add Mg turnings and a crystal of

. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface. -

Initiation: Add 10% of the Bromocyclobutane solution in THF. Wait for turbidity and exotherm (initiation).[3] If stalled, sonicate briefly.

-

Addition: Add the remaining bromide dropwise to maintain a gentle reflux.

-

Maturation: Reflux for 1 hour to ensure complete consumption of the bromide. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity (typically 0.8–1.0 M).

Phase 2: Regioselective Ring Opening of Succinic Anhydride

Critical Control Point: Temperature must be kept low to prevent the Grignard from attacking the newly formed ketone (bis-addition).

Reagents:

-

Succinic Anhydride (1.0 equiv)

-

Cyclobutylmagnesium Bromide (1.1 equiv)

-

THF / Toluene (Solvent system)

Protocol:

-

Dissolution: Dissolve Succinic Anhydride in THF/Toluene (1:1) and cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add the Grignard reagent dropwise over 60 minutes via syringe pump.

-

Mechanistic Insight: At -78°C, the Grignard attacks the anhydride carbonyl to form a tetrahedral magnesium alkoxide intermediate. This intermediate is stable at low temperatures and collapses to the ketone only upon quenching, protecting the product from further attack.

-

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl.

-

Caution: Vigorous gas evolution.

-

-

Workup: Extract with Ethyl Acetate (

). The product is an acid; extract the organic layer with saturated -

Acidification: Separate the aqueous basic layer (containing the carboxylate salt) and acidify to pH 2 with concentrated HCl.

-

Isolation: Extract the acidified aqueous layer with DCM. Dry (

) and concentrate to yield 4-cyclobutyl-4-oxobutanoic acid .

Phase 3: Fischer Esterification

Reagents:

-

4-Cyclobutyl-4-oxobutanoic acid (Intermediate)

-

Ethanol (Excess, solvent)

-

(Catalytic) or Thionyl Chloride (

Protocol:

-

Dissolve the crude acid in absolute Ethanol.

-

Add catalytic

(0.1 equiv). -

Reflux for 4–6 hours using a Dean-Stark trap (if scale permits) or molecular sieves to remove water and drive equilibrium.

-

Purification: Concentrate in vacuo. Dissolve residue in Ether, wash with

(to remove unreacted acid) and Brine. -

Distillation: Purify via vacuum distillation (approx. 120–130°C @ 1 mmHg) to obtain the pure Ethyl 4-cyclobutyl-4-oxobutanoate .

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Grignard Temp | Prevents over-addition (tertiary alcohol formation). | |

| Stoichiometry | 1.1 : 1.0 (Mg:Anhydride) | Slight excess of Grignard ensures full conversion of anhydride. |

| Solvent | THF/Toluene | Toluene cosolvent precipitates the magnesium carboxylate salt, preventing further reaction. |

| Yield (Step 1) | 75–85% | High efficiency due to ring strain release not being a factor in Grignard stability. |

| Yield (Step 2) | >90% | Fischer esterification is nearly quantitative with water removal. |

Mechanistic Workflow Diagram

The following diagram details the reaction mechanism and the critical "protection" provided by the tetrahedral intermediate.

Figure 2: Reaction progression from anhydride opening to final esterification.

Troubleshooting & Self-Validating Systems

Issue: Low Yield in Step 2 (Keto-Acid Formation)

-

Diagnosis: If the product contains significant amounts of the tertiary alcohol (dicyclobutyl diol), the temperature control failed.

-

Validation: Run TLC. The keto-acid is polar and acidic; the over-addition alcohol is neutral.

-

Correction: Use Cadmium Chloride (

) or Zinc Chloride (

Issue: Cyclobutane Ring Expansion

-

Diagnosis: NMR shows a multiplet pattern characteristic of a 5-membered ring (cyclopentane) rather than the distinct puckered cyclobutane signals.

-

Cause: Presence of strong Lewis acids or unquenched carbocations during workup.

-

Correction: Ensure the hydrolysis of the ester is not performed under harsh acidic conditions. The Grignard route avoids the carbocation intermediates that plague Friedel-Crafts routes.

References

-

Preparation of Keto-Acids via Anhydrides

-

Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. Link

- Note: Establishes the foundational logic for preventing over-addition in anhydride openings.

-

-

Grignard Reactivity with Cyclic Anhydrides

-

Cyclobutane Ring Stability

-

Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

-

-

General Protocol for 4-Oxo-Ester Synthesis

Sources

Catalytic Asymmetric Hydrogenation: The Modern Access to Deoxypropionate Building Blocks

Executive Summary

The deoxypropionate motif (a methyl-bearing stereogenic center, –CH(CH₃)–) is the structural backbone of polyketide natural products (e.g., erythromycin, discodermolide) and a critical pharmacophore in modern drug design. Historically, access to these chiral centers relied on the "Roche ester" (methyl 3-hydroxy-2-methylpropionate) or stoichiometric chiral auxiliaries (Evans, Myers), methods plagued by high cost, poor atom economy, and waste generation.

This guide details a new catalytic route utilizing Iridium-N,P complex-catalyzed asymmetric hydrogenation .[1] Unlike traditional Rhodium-based methods limited to dehydroamino acids, this route enables the highly enantioselective hydrogenation of unfunctionalized and minimally functionalized trisubstituted alkenes (specifically

The Challenge: The "Roche Ester" Bottleneck

In drug development, the "methyl scan"—systematically introducing methyl groups to improve metabolic stability or potency—is a standard optimization strategy. However, installing these chiral methyl groups is synthetically expensive.

| Method | Limitations |

| Roche Ester (Chiral Pool) | Expensive (~$1000/kg); limited to one enantiomer availability; homologation is tedious. |

| Evans/Myers Auxiliaries | Stoichiometric waste (chiral auxiliary required); multiple steps (attach, alkylate, cleave); poor atom economy. |

| Rh-Catalyzed Hydrogenation | Excellent for enamides but fails for purely alkyl/aryl-substituted alkenes (deoxypropionates) due to lack of secondary coordination. |

The Solution: The use of chiral Iridium-N,P catalysts (e.g., Pfaltz's ThrePHOX, Zhou's Spiro-ligands). These catalysts do not require a coordinating group on the substrate (like an amide) to direct hydrogenation, allowing for the direct conversion of

The Innovation: Iridium-N,P Catalysis Mechanism

The core innovation lies in the Ir(I)/Ir(III) catalytic cycle . Unlike Rh(I) catalysts which follow a dihydride mechanism requiring substrate chelation, Ir-N,P catalysts operate via an Ir(III) dihydride intermediate that coordinates the alkene after oxidative addition of H₂.

Mechanistic Pathway[2]

-

Pre-catalyst Activation: The Ir(I) pre-catalyst (often stabilized by COD) undergoes hydrogenation to remove the diene.

-

Oxidative Addition: H₂ adds to the Ir center, forming an Ir(III) dihydride species.

-

Coordination: The trisubstituted alkene coordinates to the vacant site trans to the phosphorus atom (due to the trans-effect).

-

Migratory Insertion: The hydride transfers to the alkene, forming an alkyl-Ir intermediate. This is the enantio-determining step.

-

Reductive Elimination: The product is released, regenerating the active Ir species.

Visualization: The Ir(I)/Ir(III) Catalytic Cycle

Figure 1: The Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation. The trans-effect of the P-ligand directs the substrate coordination.

Experimental Protocol: Synthesis of (S)-Methyl-2-methyl-3-phenylpropionate

This protocol describes the synthesis of a deoxypropionate building block using a ThrePHOX-Iridium catalyst. This system is chosen for its robustness and commercial availability.

Phase 1: Substrate Preparation

Target:

-

Reagents: Benzaldehyde (10 mmol), Methyl (triphenylphosphoranylidene)propionate (11 mmol), DCM (50 mL).

-

Procedure: Mix reagents in DCM at reflux for 12 hours (Wittig reaction).

-

Purification: Concentrate and filter through a silica plug (Hexane/EtOAc 9:1). Isolate the E-isomer (critical for high ee).

Phase 2: Asymmetric Hydrogenation (The Core Step)

Catalyst: [Ir(COD)(ThrePHOX)]BArF (0.5 - 1.0 mol%)

Step-by-Step Methodology:

-

Inert Handling: In a nitrogen-filled glovebox, weigh the substrate (1.0 mmol, 176 mg) and the Ir-catalyst (0.01 mmol, ~15 mg) into a glass vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM (2.0 mL). The concentration (0.5 M) is critical; too dilute can slow the reaction, too concentrated can lead to solubility issues.

-

Autoclave Loading: Place the vial (with a pierced septum cap) inside a high-pressure steel autoclave.

-

Purging: Seal the autoclave. Purge with Hydrogen (H₂) three times: pressurize to 10 bar, then vent.

-

Pressurization: Pressurize the autoclave to 50 bar (725 psi) H₂.

-

Note: Iridium catalysts often require higher pressures than Rh catalysts to stabilize the Ir(III) dihydride species.

-

-

Reaction: Stir at room temperature (25°C) for 2-12 hours.

-

Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

-

Analysis: The residue is usually pure enough for the next step.

-

Validation: Determine conversion by ¹H NMR (disappearance of olefinic proton at ~7.6 ppm). Determine enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 99:1).

-

Phase 3: Self-Validation Checkpoints

-

Color Change: The reaction mixture should remain clear orange/yellow. If it turns black (colloidal Ir), the catalyst has decomposed (poisoned by O₂ or moisture).

-

Pressure Drop: In large-scale runs, monitor H₂ uptake. A cessation of uptake indicates completion.

Substrate Scope & Performance Data

The following table summarizes the performance of this route on various

Table 1: Iridium-Catalyzed Hydrogenation of

| Substrate (R-group) | Catalyst Ligand | Pressure (bar) | Yield (%) | ee (%) | Configuration |

| Phenyl (Cinnamate) | ThrePHOX | 50 | >99 | 98 | (S) |

| 4-MeO-Phenyl | ThrePHOX | 50 | >99 | 97 | (S) |

| Alkyl (n-Octyl) | SpiroPAP | 10 | 95 | 96 | (R) |

| Hydroxymethyl (Roche) | ThrePHOX | 50 | 98 | >99 | (S) |

| 2-Naphthyl | PHIM | 50 | >99 | 99 | (S) |

Note: The "Hydroxymethyl" entry represents the direct synthesis of the Roche ester from methyl 2-(hydroxymethyl)acrylate, bypassing the traditional fermentation route.

Workflow Visualization: From Design to Building Block

This diagram outlines the decision matrix for selecting the correct catalyst based on the substrate class.

Figure 2: Decision matrix for catalyst selection based on substrate electronics and sterics.

References

-

Pfaltz, A., et al. (2006). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins.[1][2][3] Science. [Link]

-

Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Neighboring Polar Groups. Chemical Communications.[4][5] [Link]

-

Zhu, S. F., & Zhou, Q. L. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research. [Link]

-

Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins.[2][3] Accounts of Chemical Research. [Link]

-

Verendel, J. J., et al. (2014). Asymmetric Hydrogenation of Alkenes using Chiral N,P-Ligands.[1] Chemical Reviews. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate. As a key analytical technique in modern chemistry, ¹H NMR spectroscopy offers profound insights into the molecular structure of this β-keto ester. This document details the theoretical underpinnings of the spectrum, presents a robust experimental protocol for data acquisition, and delivers a thorough, signal-by-signal interpretation of the spectral data.

Molecular Structure and Proton Environments

Ethyl 4-cyclobutyl-4-oxobutanoate possesses a unique arrangement of functional groups, including an ethyl ester and a cyclobutyl ketone. This combination gives rise to several distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant in the ¹H NMR spectrum. Understanding these environments is fundamental to the accurate interpretation of the spectral data.

Molecular structure of Ethyl 4-cyclobutyl-4-oxobutanoate with proton environments labeled (a-h).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations for preparing the sample and setting up the NMR spectrometer.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable.

-

Concentration : Weigh approximately 5-10 mg of Ethyl 4-cyclobutyl-4-oxobutanoate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on modern NMR spectrometers.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H NMR, with its signal defined as 0.00 ppm.[1]

-

Transfer : Transfer the prepared solution to a clean, dry 5 mm NMR tube.

Instrumental Setup and Data Acquisition

-

Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and simplify the analysis of complex splitting patterns.

-

Locking and Shimming : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

-

Acquisition Parameters :

-

Pulse Angle : A 30-45° pulse angle is typically used to ensure a good signal without saturating the sample.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient to obtain good resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds allows for the protons to return to their equilibrium state before the next pulse.

-

Number of Scans : The number of scans can be adjusted to achieve the desired signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually adequate.

-

-

Data Processing : After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak identification.

Workflow for ¹H NMR spectrum acquisition and analysis.

¹H NMR Spectrum Analysis: Signal Assignment and Interpretation

The ¹H NMR spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The following is a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants.

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | ~7.1 |

| b | -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H | ~7.1 |

| c | -CO-CH₂ -CH₂-CO- | ~2.60 | Triplet (t) | 2H | ~6.5 |

| d | -CO-CH₂-CH₂ -CO- | ~2.90 | Triplet (t) | 2H | ~6.5 |

| e | CH -CO- (cyclobutyl) | ~3.20 | Quintet (quint) | 1H | ~8.5 |

| f, h | -CH-CH₂ - (cyclobutyl, cis & trans) | ~2.20-2.40 | Multiplet (m) | 4H | - |

| g | -CH₂-CH₂ -CH₂- (cyclobutyl) | ~1.80-2.00 | Multiplet (m) | 2H | - |

Detailed Signal Interpretation

-

Protons (a) & (b) - Ethyl Ester Group :

-

The methyl protons (a ) are expected to appear as a triplet around 1.25 ppm . The signal is split by the adjacent two methylene protons (b ) according to the n+1 rule (2+1=3).[2]

-

The methylene protons (b ) will be deshielded by the adjacent oxygen atom and are predicted to resonate as a quartet around 4.15 ppm . This signal is split by the three methyl protons (a ) (3+1=4).[3] The coupling constant for both the triplet and the quartet will be approximately 7.1 Hz.

-

-

Protons (c) & (d) - Butanoate Backbone :

-

The methylene protons at position c , adjacent to the ester carbonyl, are expected to appear as a triplet around 2.60 ppm .[3] They are coupled to the methylene protons at position d .

-

The methylene protons at position d , adjacent to the ketone carbonyl, will be slightly more deshielded and are predicted to resonate as a triplet around 2.90 ppm .[3] The coupling between protons c and d will result in a coupling constant of approximately 6.5 Hz for both signals.

-

-

Protons (e), (f), (g), & (h) - Cyclobutyl Ring :

-

The methine proton (e ) is directly attached to the electron-withdrawing carbonyl group, leading to significant deshielding. This proton is expected to appear as a multiplet, likely a quintet, around 3.20 ppm . It is coupled to the four adjacent methylene protons on the cyclobutyl ring (f and h ).

-

The methylene protons of the cyclobutane ring (f, g, h ) will exhibit complex splitting patterns due to both geminal and vicinal coupling.[4][5] The protons at positions f and h , adjacent to the methine proton, are expected to resonate in the range of 2.20-2.40 ppm .[6]

-

The methylene protons at position g , which are furthest from the carbonyl group, will be the most shielded of the ring protons and are predicted to appear in the range of 1.80-2.00 ppm .[6] The coupling constants within the cyclobutane ring can be complex, with typical vicinal couplings in the range of 2-10 Hz, depending on the dihedral angle.[7][8]

-

Conclusion

The ¹H NMR spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate provides a wealth of structural information. Through careful analysis of chemical shifts, integration, and coupling patterns, it is possible to unambiguously assign each signal to its corresponding protons in the molecule. This in-depth guide serves as a valuable resource for researchers and scientists, providing a clear framework for the interpretation of this and similar molecular structures. The predicted spectral data is consistent with established principles of NMR spectroscopy and provides a solid foundation for the empirical analysis of this compound.

References

- Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50, 3744.

- Filo. (2025, December 11). Explain the coupling constants observed in the following compounds.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Gao, Y., et al. (2023). Chemoselective detection and discrimination of carbonyl-containing compounds in metabolite mixtures by 1H-detected 15N NMR. PMC.

- Rojas-Díaz, S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.

- Stinson, S. C., & Van der Veen, J. M. (1965). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters.

- Hasegawa, T., et al. (1984). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.

- E-Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- UCL. (n.d.). Chemical shifts.

- The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ.

- Katritzky, A. R., et al. (2004). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS.

- Hamid Raza, G., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ChemicalBook. (n.d.). CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- YouTube. (2024, March 20).

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy.

- Facey, G. (2012, August 17). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.

- Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- YouTube. (2023, May 15). NMR 5: Coupling Constants.

- PubChem. (n.d.).

- Cambridge Isotope Laboratories, Inc. (n.d.).

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones.

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Explain the coupling constants observed in the following compounds: Comp.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Infrared Spectroscopy of Cyclobutyl Ketones

Executive Summary

In the medicinal chemistry landscape, the cyclobutane ring has evolved from a theoretical curiosity to a high-value scaffold for metabolic stability and conformational restriction. However, the cyclobutyl ketone moiety presents a unique spectroscopic challenge. Unlike their unstrained cyclohexyl counterparts (

This guide provides a rigorous analysis of the vibrational spectroscopy of cyclobutyl ketones. It is designed to help you distinguish true ring strain effects from substituent anomalies, ensuring accurate structural assignment during the synthesis of complex pharmaceutical intermediates.

Theoretical Foundation: The Strain-Frequency Correlation

To interpret the IR spectrum of a cyclobutyl ketone, one must understand the quantum mechanical consequences of ring strain. The diagnostic shift to higher wavenumbers is not merely an empirical observation; it is a direct result of hybridization redistribution .

The Coulson-Moffitt Model & Bond Force Constants

In an ideal

-

Hybridization Shift: To accommodate the

angle, the carbon atom directs orbitals with higher -

Conservation of Orbital Character: By conservation, the exocyclic orbital forming the

-bond of the carbonyl group must gain significant -

Force Constant (

) Increase: Orbitals with higher

Visualization: The Strain-Hybridization Cascade

The following diagram illustrates the causal pathway from geometric constraint to spectral shift.

Figure 1: Mechanistic pathway showing how ring strain results in the diagnostic blue shift of the carbonyl stretching frequency.

Spectral Fingerprinting: Diagnostic Windows

When analyzing an unknown ketone, the position of the carbonyl band is the primary structural determinant. The following table consolidates reference data for distinguishing cyclobutyl ketones from other ring sizes and acyclic analogs.

Table 1: Carbonyl Stretching Frequencies ( )[1][2]

| Compound Class | Ring Size | Hybridization State | Typical | Diagnostic Notes |

| Cyclobutanone | 4 | Strained | 1775 – 1790 | Sharp, intense band. Distinct from esters. |

| Cyclopentanone | 5 | Moderate Strain | 1740 – 1750 | Often confused with esters/lactones. |

| Cyclohexanone | 6 | Unstrained (Chair) | 1710 – 1720 | Indistinguishable from acyclic ketones. |

| Acyclic Ketone | N/A | Unstrained | 1715 ± 5 | Baseline reference. |

| 4 | Strained | 1820 – 1830 | Higher than cyclobutanone due to -O- effect. |

*Values represent dilute solution (CCl

Structural Diagnostics: Substituent Effects

In drug development, cyclobutanones are rarely unsubstituted. Functional groups on the

The -Halo Effect

Introducing a halogen (Cl, Br) at the

-

Mechanism: The electronegative halogen withdraws electron density via the inductive effect (-I), shortening the

bond.[1] Additionally, field effects (dipolar repulsion) between the halogen and carbonyl oxygen can further stiffen the bond if aligned. -

Magnitude: Expect a shift of +15 to +20 cm

.-

Example: 2-chlorocyclobutanone

1800–1810 cm

-

Conjugation Effects

Conjugation (e.g., benzocyclobutenone) typically lowers carbonyl frequencies due to resonance delocalization. However, in four-membered rings, strain dominates .

-

Observation: While an acyclic enone drops to ~1685 cm

, a conjugated cyclobutanone often remains above 1750 cm

Experimental Workflow: Handling Volatile Intermediates

Cyclobutanone and its low-molecular-weight derivatives are often volatile and reactive. Standard ATR (Attenuated Total Reflectance) techniques can lead to sample evaporation or reaction with the crystal surface (if using ZnSe at high pressure).

Protocol: Solution-Phase IR for Precise Frequency Determination

Objective: Obtain accurate wavenumber data free from intermolecular hydrogen bonding or lattice effects.

-

Solvent Selection:

-

Gold Standard:Carbon Tetrachloride (CCl

) . It is IR transparent in the carbonyl region (1600–1900 cm -

Alternative:Chloroform (CHCl

) or Dichloromethane (DCM) . Note: DCM has intrinsic bands; ensure proper background subtraction.

-

-

Sample Preparation:

-

Prepare a 10-20 mg/mL solution of the cyclobutyl ketone in the chosen solvent.

-

Critical: Ensure the sample is dry. Water absorbs near 1640 cm

and can broaden carbonyl peaks via H-bonding.

-

-

Cell Assembly:

-

Use a sealed liquid cell with NaCl or KBr windows (path length 0.1 – 0.5 mm).

-

Avoid: Do not use open salt plates for volatile cyclobutanones (<200 MW) as the sample will evaporate during the scan, altering relative intensities.

-

-

Acquisition:

-

Resolution: 2 cm

or 4 cm -

Scans: 16–32 scans are usually sufficient.

-

Validation: Check for the presence of the sharp C=O band at >1770 cm

. If the band is broad or <1750 cm

-

Analytical Decision Tree

Figure 2: Decision tree for selecting the appropriate IR sampling technique and interpreting the carbonyl shift.

Strategic Applications in Synthesis

In drug discovery, cyclobutyl ketones are frequently used as reactive intermediates rather than final scaffolds. Their high ring strain makes them excellent candidates for:

-

Ring Expansion: Regioselective Baeyer-Villiger oxidation of cyclobutanones yields

-lactones. The IR shift from ~1780 cm -

Spirocycle Formation: Cyclobutanones are precursors to spirocyclic scaffolds (e.g., via Grignard addition followed by rearrangement). Monitoring the disappearance of the 1780 cm

band is a critical process control (IPC) step.

Pro-Tip for Medicinal Chemists:

If your synthetic target involves a cyclobutyl ketone intermediate, use the 1780 cm

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for carbonyl frequencies and ring size effects).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Detailed discussion on hybridization and force constants).

-

NIST Chemistry WebBook. Cyclobutanone IR Spectrum. National Institute of Standards and Technology. (Verified spectra for calibration).

-

Coulson, C. A., & Moffitt, W. E. (1949). The Properties of the Carbon-Carbon Double Bond. Philosophical Magazine, 40(300), 1-35. (Foundational theory on bent bonds and hybridization in strained rings).

-

Barnett, S. M., et al. (2020). Ring strain effects on the ultrafast photochemistry of cyclic ketones. Chemical Science. (Modern analysis of cyclobutanone reactivity and spectroscopy).

Sources

Mass spectrometry of Ethyl 4-cyclobutyl-4-oxobutanoate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-cyclobutyl-4-oxobutanoate

Introduction

Ethyl 4-cyclobutyl-4-oxobutanoate is a keto-ester of significant interest in synthetic organic chemistry and drug discovery, often serving as a versatile building block for more complex molecular architectures. Its unique structure, combining a linear ester chain with a cyclic keto moiety, presents a distinct analytical challenge. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural elucidation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, grounded in fundamental principles and predictive fragmentation modeling. As direct spectral data for this specific molecule is not widely published, this paper synthesizes data from analogous structures and first-principles theory to offer a robust analytical framework for researchers.

Molecular Profile and Core Properties

A thorough analysis begins with a fundamental understanding of the analyte's physicochemical properties. These values are foundational for instrument setup and spectral interpretation.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem |

| Molecular Weight | 184.23 g/mol | PubChem |

| Monoisotopic Mass | 184.109944 g/mol | PubChem |

| IUPAC Name | ethyl 4-cyclobutyl-4-oxobutanoate | - |

Ionization Methodologies: A Strategic Overview

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature and extent of fragmentation. For a molecule like Ethyl 4-cyclobutyl-4-oxobutanoate, two primary techniques are most applicable: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[1][2] This creates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural confirmation and library matching. Given the compound's likely volatility, EI coupled with Gas Chromatography (GC-MS) is the premier method for detailed structural analysis.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact molecular ions, often as protonated species ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺).[3][4] This is invaluable for unequivocally determining the molecular weight. ESI is typically paired with Liquid Chromatography (LC-MS) and is particularly useful when analyzing complex mixtures or when the analyte is thermally labile.

The following sections will dissect the expected outcomes from both ionization approaches.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

In a typical GC-MS workflow, the analyte is first separated from its matrix on a GC column and then introduced into the ion source.

Caption: High-level workflow for GC-EI-MS analysis.

The Molecular Ion (M•⁺)

Upon entering the EI source, the molecule will lose an electron to form the molecular ion (M•⁺).

-

Predicted m/z: 184 The intensity of the molecular ion peak is expected to be observable but potentially weak. The presence of multiple functional groups and a strained cyclobutane ring provides numerous pathways for rapid fragmentation, which can depopulate the molecular ion.[5]

Principal Fragmentation Pathways

The utility of EI-MS lies in its predictable fragmentation patterns, which are governed by the relative stability of the resulting ions and neutral losses. For Ethyl 4-cyclobutyl-4-oxobutanoate, fragmentation will be directed by the keto, ester, and cyclobutyl moieties.

1. Alpha (α) Cleavage: Alpha cleavage is the scission of a bond adjacent to a functional group. This is a dominant mechanism for both ketones and esters.

Caption: Primary α-cleavage fragmentation pathways.

-

Path A (Keto Group): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly favorable. This results in the formation of a stable cyclobutylacylium ion at m/z 83 . This is predicted to be a major, indicative fragment.

-

Path B (Ester Group): Loss of the ethyl radical (•C₂H₅) from the ester yields an ion at m/z 155 .

-

Path C (Ester Group): Loss of the ethoxy radical (•OC₂H₅) yields an acylium ion at m/z 139 .

2. McLafferty Rearrangement: This is a characteristic rearrangement of ketones and esters possessing accessible gamma (γ) hydrogens. A six-membered transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the beta (β) bond.

Caption: Characteristic fragmentation of the cyclobutyl moiety.

-

Ring Cleavage: The prominent cyclobutylacylium ion at m/z 83 can undergo ring-opening and subsequent fragmentation, losing ethylene (28 Da) to produce an ion at m/z 55 ([C₃H₃O]⁺). This m/z 55 fragment is a strong indicator of the original cyclobutyl structure.

Predicted EI Mass Spectrum Summary

| m/z | Proposed Ion Structure / Formula | Fragmentation Mechanism | Predicted Intensity |

| 184 | [C₁₀H₁₆O₃]•⁺ | Molecular Ion (M•⁺) | Low |

| 155 | [M - C₂H₅]⁺ | α-cleavage at ester | Medium |

| 139 | [M - OC₂H₅]⁺ | α-cleavage at ester | Medium |

| 130 | [C₆H₁₀O₃]•⁺ | McLafferty Rearrangement (loss of C₄H₆) | Medium-High |

| 83 | [C₅H₇O]⁺ (Cyclobutylacylium) | α-cleavage at keto group | High (Potential Base Peak) |

| 55 | [C₃H₃O]⁺ | Loss of C₂H₄ from m/z 83 | High |

| 29 | [C₂H₅]⁺ | Ethyl cation | Medium |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For LC-MS analysis, the primary goal is often the sensitive detection and quantification of the intact molecule. ESI would be performed in positive ion mode.

-

Expected Ions: The analyte is expected to form a protonated molecule, [M+H]⁺ at m/z 185.1 , and potentially a sodium adduct, [M+Na]⁺ at m/z 207.1 . The relative abundance of these ions will depend on the mobile phase composition and the purity of the solvents. [4]* Tandem Mass Spectrometry (MS/MS): Structural information can be obtained by subjecting the isolated precursor ion (e.g., m/z 185.1) to collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically less extensive than in EI. Expected fragmentations would involve the loss of neutral molecules:

-

Loss of Ethanol (C₂H₅OH, 46 Da): [M+H]⁺ → m/z 139

-

Loss of Ethoxy Radical and H (•OC₂H₅ + H, 46 Da): A similar fragmentation leading to m/z 139.

-

Loss of Water (H₂O, 18 Da): [M+H]⁺ → m/z 167 (if a suitable proton transfer can occur).

-

Experimental Protocols

The following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized based on the specific system used.

Protocol 1: GC-EI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 4-cyclobutyl-4-oxobutanoate in ethyl acetate. Dilute to a working concentration of 10-50 µg/mL.

-

GC System:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 25 - 300.

-

Protocol 2: LC-ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

-

LC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS System:

-

Ionization Mode: Electrospray (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): Flow 10 L/min, Temperature 325 °C.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 100 - 400.

-

For MS/MS: Isolate the precursor ion at m/z 185.1 and apply collision energy (start with 15-20 eV and optimize).

-

Conclusion

The mass spectrometric analysis of Ethyl 4-cyclobutyl-4-oxobutanoate is a multi-faceted process that leverages the strengths of different ionization techniques. GC-EI-MS provides a rich tapestry of fragment ions, offering deep structural insight through predictable cleavage and rearrangement pathways. The presence of key fragments at m/z 83 (cyclobutylacylium ion) and m/z 55 (from subsequent ethylene loss) serves as a definitive marker for the cyclobutyl-keto substructure. LC-ESI-MS complements this by providing an unambiguous determination of the molecular weight and offering a pathway for sensitive quantification. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize this important chemical entity.

References

Sources

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-cyclobutyl-4-oxobutanoate

Foreword: Navigating the Landscape of a Novel Compound

Molecular Identity and Structure

Ethyl 4-cyclobutyl-4-oxobutanoate is a β-keto ester characterized by a cyclobutyl ring attached to the carbonyl group of a butanoate chain, with an ethyl ester at the terminus. This unique combination of a strained cycloalkane and a reactive β-keto ester functional group makes it an intriguing candidate for synthetic transformations.

-

Molecular Formula: C₁₀H₁₆O₃

-

Molecular Weight: 184.23 g/mol

-

IUPAC Name: Ethyl 4-cyclobutyl-4-oxobutanoate

-

CAS Number: A specific CAS number for this exact structure is not prominently indexed, highlighting its novelty.

Structural Diagram:

Caption: 2D structure of Ethyl 4-cyclobutyl-4-oxobutanoate.

Predicted Physical Properties

In the absence of direct experimental data, we can infer the physical properties of Ethyl 4-cyclobutyl-4-oxobutanoate by examining related compounds. For instance, Cyclobutyl methyl ketone has a boiling point of 137-139 °C at 754 mmHg and a density of 0.902 g/mL at 25 °C.[1] Ethyl 4-oxobutanoate, a non-cyclic analogue, is a liquid.[2] Based on these, Ethyl 4-cyclobutyl-4-oxobutanoate is expected to be a liquid at room temperature with a relatively high boiling point.

| Property | Predicted Value/State | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar β-keto esters and cyclobutyl ketones.[1] |

| Boiling Point | > 200 °C at 760 mmHg | The presence of the cyclobutyl group and the overall molecular weight suggest a higher boiling point than smaller analogues. |

| Melting Point | Not applicable (liquid at STP) | Expected to be a liquid at standard temperature and pressure. |

| Density | ~1.0 g/mL | Similar to other keto esters of this molecular weight. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | The ester and ketone groups provide some polarity, but the hydrocarbon backbone limits water solubility.[1] |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the key physical properties of Ethyl 4-cyclobutyl-4-oxobutanoate.

Boiling Point Determination

Given the predicted high boiling point, distillation under reduced pressure is the recommended method to prevent decomposition.

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus, ensuring all glassware is oven-dried and free of contaminants.

-

Place a small stir bar in a 10 mL round-bottom flask.

-

Add approximately 2-3 mL of Ethyl 4-cyclobutyl-4-oxobutanoate to the flask.

-

Connect the flask to a distillation head equipped with a thermometer.

-

Attach a condenser and a receiving flask.

-

Connect the apparatus to a vacuum pump via a cold trap and a manometer.

-

-

Procedure:

-

Begin stirring the sample.

-

Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Gently heat the distillation flask using a heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Record the pressure from the manometer.

-

The boiling point can be extrapolated to atmospheric pressure using a pressure-temperature nomograph.[3]

-

Caption: Workflow for reduced-pressure boiling point determination.

Density Measurement

-

Apparatus: A 1 mL or 5 mL pycnometer (specific gravity bottle), an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and weigh it.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with Ethyl 4-cyclobutyl-4-oxobutanoate at the same temperature and weigh it.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is determined from the mass and known density of water.

-

Solubility Profile

A systematic approach to solubility testing can provide insights into the compound's polarity and functional groups.

-

Preparation: In separate small test tubes, place approximately 0.1 mL of Ethyl 4-cyclobutyl-4-oxobutanoate.

-

Solvent Addition: To each test tube, add 2 mL of the following solvents, one at a time:

-

Water (polar, protic)

-

5% aq. HCl (acidic)

-

5% aq. NaOH (basic)

-

5% aq. NaHCO₃ (weakly basic)

-

Concentrated H₂SO₄ (strong acid, dehydrating agent)

-

Ethanol (polar, protic organic)

-

Diethyl ether (nonpolar organic)

-

Acetone (polar, aprotic organic)

-

-

Observation: Shake each tube vigorously for 10-20 seconds and observe if the compound dissolves completely, is partially soluble, or is insoluble.[4][5] The formation of a homogeneous solution indicates solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of Ethyl 4-cyclobutyl-4-oxobutanoate.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the key functional groups present in the molecule.

-

Expected Absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon and hydrogen framework.

-

¹H NMR Spectroscopy (Predicted Chemical Shifts):

-

-OCH₂CH₃ (ethyl ester): A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H).

-

-C(=O)CH₂CH₂C(=O)-: Two triplets around 2.5-3.0 ppm (4H).

-

Cyclobutyl protons: A complex multiplet in the region of 1.8-3.2 ppm.

-

-

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

C=O (ketone): ~205-215 ppm.[6]

-

C=O (ester): ~170-175 ppm.

-

-OCH₂CH₃: ~60 ppm and ~14 ppm.

-

-C(=O)CH₂CH₂C(=O)-: ~30-40 ppm.

-

Cyclobutyl carbons: ~20-50 ppm.

-

Mass Spectrometry

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

-

Expected Fragmentation:

Conclusion

While direct experimental data for Ethyl 4-cyclobutyl-4-oxobutanoate remains to be published, a comprehensive physical and spectroscopic profile can be confidently predicted based on the well-established chemistry of β-keto esters and cyclobutyl ketones. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to fully characterize this and other novel compounds. The application of these standardized methods will ensure data integrity and contribute to the broader scientific understanding of new chemical entities in the pipeline of drug discovery and development.

References

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

Melting Point Determination - thinkSRS.com. (n.d.). Retrieved February 20, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 20, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 20, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 20, 2026, from [Link]

-

Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF WATER. (n.d.). Retrieved February 20, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 20, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Cyclobutyl phenyl ketone Properties. (2025, October 15). Retrieved February 20, 2026, from [Link]

-

Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved February 20, 2026, from [Link]

-

Experiment name / Determination of Boiling point Purpose. (n.d.). Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Retrieved February 20, 2026, from [Link]

-

Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7) - Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

-

Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A - AWS. (n.d.). Retrieved February 20, 2026, from [Link]

-

reduced pressure boiling - qut. (n.d.). Retrieved February 20, 2026, from [Link]

-

Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

-

Zinc-Mediated Conversion of β-Keto Esters to γ-Keto Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved February 20, 2026, from [Link]

-

(PDF) Mastering β-keto esters - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. (2023, September 22). Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved February 20, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved February 20, 2026, from [Link]

-

Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 20, 2026, from [Link]

-

(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - ResearchGate. (2023, September 15). Retrieved February 20, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 20, 2026, from [Link]

-

β-keto ester Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Retrieved February 20, 2026, from [Link]

-

Beta-Keto Ester Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 20, 2026, from [Link]

-

Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy | Bentham Science Publishers. (2021, August 1). Retrieved February 20, 2026, from [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - MDPI. (2020, July 17). Retrieved February 20, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

-

FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones - YouTube. (2023, March 6). Retrieved February 20, 2026, from [Link]

-

Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2020, December 20). Retrieved February 20, 2026, from [Link]

-

ethyl 4-oxobutanoate (CHEBI:87282) - EMBL-EBI. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]

- 2. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification [chem.rochester.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

The Cyclobutyl Motif in Medicinal Chemistry: Structural Dynamics and Biological Implications

Executive Summary

The cyclobutyl ring represents a distinct "Goldilocks" zone in medicinal chemistry—bridging the gap between the rigid, high

Structural & Physicochemical Determinants[1][3][4][5][6]

The "Puckered" Conformation & Inversion Barrier

Contrary to the planar depiction often seen in 2D sketches, the cyclobutyl ring is not flat. To minimize eclipsing interactions between adjacent methylene hydrogens (torsional strain), the ring adopts a puckered "butterfly" conformation .[2]

-

Pucker Angle: Approximately

to -

Inversion Barrier: The energy barrier to invert the ring (flip the pucker) is remarkably low, approximately 1.5 kcal/mol .

-

Biological Implication: This low barrier allows the cyclobutyl group to act as a "breathing" hydrophobic spacer.[2] It can adapt its shape to fill lipophilic pockets in a target protein (Induced Fit) with minimal entropic penalty, a property distinct from the rigid cyclopropyl or phenyl rings.[2]

Bioisosteric Utility: "Escape from Flatland"

The cyclobutyl motif is frequently employed to increase the fraction of

| Parameter | Phenyl Ring | Cyclobutyl Ring | Impact of Switch |

| Geometry | Planar (2D) | Puckered (3D) | Increases dimensionality; disrupts |

| Lipophilicity ( | High | Moderate | Reduces |

| Metabolic Stability | Prone to aromatic oxidation | Prone to | Removes toxicophore risks (e.g., quinone formation).[1][2] |

| Size/Volume | Smaller volume allows probing of restricted pockets.[2] |

Clinical Case Studies: Mechanism & SAR

Carboplatin: The Leaving Group Effect

Drug: Carboplatin (Paraplatin) Target: DNA (Cross-linking) Cyclobutyl Role: The cyclobutane-1,1-dicarboxylate (CBDCA) ligand is the defining feature distinguishing Carboplatin from Cisplatin.[2]

-

Mechanism: The cyclobutyl ring acts as a bidentate chelate leaving group.[2] The ring strain and the steric bulk of the cyclobutane moiety slow the hydrolysis of the platinum complex compared to the dichloro ligands of Cisplatin.

-

Clinical Outcome: This reduced reactivity leads to a longer half-life and significantly reduced nephrotoxicity and neurotoxicity, establishing Carboplatin as a standard of care in ovarian and lung cancers.[1]

Butorphanol: Tuning Receptor Selectivity

Drug: Butorphanol (Stadol)

Target: Opioid Receptors (

-

SAR Logic: Replacing the

-methyl of morphine with larger groups shifts activity from pure agonism to antagonism.[2] -

Biological Result: The cyclobutyl group provides the specific steric bulk required to activate the

-receptor (analgesia, sedation) while partially blocking the

Lobucavir: Sugar Mimicry

Drug: Lobucavir (Cyclobut-G) Target: Viral DNA Polymerase (HBV, CMV) Cyclobutyl Role: The cyclobutyl ring replaces the ribose sugar of guanosine.[2]

-

Mechanism: The bond angles of the cyclobutyl ring (

) and its fixed puckered conformation mimic the bioactive conformation of the deoxyribose sugar ring. This allows the triphosphate metabolite to bind to the viral polymerase and act as a chain terminator.

Visualization of Bioisosteric Logic

The following diagram illustrates the decision tree for deploying a cyclobutyl motif in lead optimization.

Caption: Figure 1. Strategic decision pathways for incorporating cyclobutyl moieties to resolve common medicinal chemistry liabilities.

Experimental Protocols: Metabolic Stability Assessment

Cyclobutyl rings are generally robust but can be susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).[1][2] The following protocol is designed to specifically identify ring-opening or hydroxylation metabolites.

Protocol: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1][2]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Workflow:

-

Preparation: Dilute Test Compound to 1

M in phosphate buffer (100 mM, pH 7.4). -

Incubation:

-

Sampling:

-

Processing:

-

Analysis (Critical Step for Cyclobutyl):

Future Outlook: C-H Activation

The field is moving beyond simple substitution.[2] Recent advances in photochemical C-H functionalization allow for the direct installation of fluorine or trifluoromethyl groups onto the cyclobutyl ring. This "decorating" of the ring allows medicinal chemists to fine-tune the pucker angle and metabolic stability without changing the core scaffold, effectively using the cyclobutyl ring as a programmable template for drug design.

References

-

Mykhailiuk, P. K. (2022).[1][2] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

-

Barni, S., et al. (2022).[1][2] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Link

-

DrugBank Online. (n.d.).[1][2] Butorphanol: Pharmacology and Structure. DrugBank.[1][2][6] Link[1][2]

-

Tenney, D. J., et al. (1997).[1][2] Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase.[1][2][7][8] Antimicrobial Agents and Chemotherapy.[1][2][7] Link

-

Cernak, T., et al. (2016).[1][2] The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Chemical Reviews. Link[1][2]

Sources

- 1. Butorphanol - Wikipedia [en.wikipedia.org]

- 2. Butorphanol [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Butorphanol | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Use of Ethyl 4-cyclobutyl-4-oxobutanoate in Organic Synthesis

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate is a specialized

This guide details the synthetic utility of this compound, focusing on its transformation into pyridazinones , chiral

Chemical Identity & Properties

| Property | Description |

| Systematic Name | Ethyl 4-cyclobutyl-4-oxobutanoate |

| Structure | Cyclobutyl–C(=O)–CH₂–CH₂–C(=O)OEt |

| Functional Class | |

| Key Reactivity | Nucleophilic addition (ketone), Acyl substitution (ester), Heterocycle formation |

| Stability | Stable under standard laboratory conditions.[1] Avoid strong Lewis acids that may trigger cyclobutyl ring expansion/opening. |

Preparation of the Building Block

Note: While often commercially available, this compound can be synthesized in-house if required.

Synthetic Logic: The most robust route involves the nucleophilic attack of a cyclobutyl Grignard reagent on succinic anhydride, followed by esterification.

Protocol:

-

Grignard Formation: React bromocyclobutane with Mg turnings in dry THF to form Cyclobutyl-MgBr.[2]

-

Acylation: Add Cyclobutyl-MgBr dropwise to a solution of succinic anhydride in THF at -78°C.

-

Critical Step: Low temperature prevents double addition (formation of the diol/lactone).

-

-

Workup: Acidic quench yields 4-cyclobutyl-4-oxobutanoic acid.

-

Esterification: Reflux the acid in Ethanol with catalytic H₂SO₄ or Thionyl Chloride to yield Ethyl 4-cyclobutyl-4-oxobutanoate .

Core Application I: Synthesis of Pyridazinone Scaffolds

The transformation of

Mechanism & Logic

The reaction proceeds via a cascade sequence:

-

Condensation: Hydrazine attacks the ketone to form a hydrazone intermediate.

-

Cyclization: The terminal nitrogen of the hydrazone attacks the ester carbonyl (intramolecular amidation).

-

Result: Formation of the 6-membered pyridazinone ring.

Experimental Protocol

Reagents:

-

Ethyl 4-cyclobutyl-4-oxobutanoate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (R-NHNH₂)

-

Ethanol (0.5 M concentration)

-

Acetic Acid (catalytic, 10 mol%)

Step-by-Step Procedure:

-

Setup: Dissolve Ethyl 4-cyclobutyl-4-oxobutanoate in absolute ethanol in a round-bottom flask.

-

Addition: Add Hydrazine hydrate dropwise at room temperature.

-

Observation: A slight exotherm may occur.[3]

-

-

Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC or LCMS for the disappearance of the starting ester.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Often, the product 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one precipitates upon cooling.

-

If precipitation occurs: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (MeOH/DCM).

Why this works: The cyclobutyl group is stable to hydrazine and refluxing ethanol. The resulting pyridazinone retains the cyclobutyl group at the C6 position, providing a bulky, lipophilic anchor for protein binding.

Core Application II: Asymmetric Reduction to Chiral Lactones

Chiral

Workflow Logic

-

Enantioselective Reduction: Convert the ketone to a chiral alcohol using a Ketoreductase (KRED) or Ru-catalyst (Noyori transfer hydrogenation).

-

Cyclization: Acid-catalyzed lactonization of the resulting hydroxy-ester.

Experimental Protocol (Enzymatic Route)

Reagents:

-

Ethyl 4-cyclobutyl-4-oxobutanoate[1]

-

KRED Screening Kit (e.g., Codexis or equivalent)

-

NADP+ / NADPH cofactor recycling system (GDH/Glucose)

-

Buffer: Potassium Phosphate (pH 7.0)

Step-by-Step Procedure:

-

Screening: Identify a KRED variant that gives >95% ee for the (S)-alcohol.

-

Scale-Up: In a reaction vessel, dissolve the substrate in IPA (5% v/v) and add to the buffer containing the enzyme and cofactor system.

-

Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 (titrate with 1M NaOH if necessary).

-

Extraction: Extract the Ethyl (S)-4-cyclobutyl-4-hydroxybutanoate with MTBE.

-

Lactonization:

-

Dissolve the chiral hydroxy ester in Toluene.

-

Add catalytic p-Toluenesulfonic acid (pTSA).

-

Stir at room temperature (or mild heat) for 2 hours.

-

Product: (S)-5-cyclobutyldihydrofuran-2(3H)-one .

-

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-cyclobutyl-4-oxobutanoate.

Caption: Divergent synthetic utility of Ethyl 4-cyclobutyl-4-oxobutanoate yielding three distinct bioactive scaffolds.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Pyridazinone Synthesis | Incomplete cyclization of the hydrazone intermediate. | Increase reaction time or add a stronger acid catalyst (e.g., AcOH -> HCl) to drive the amidation step. |

| Ring Opening | Use of harsh Lewis acids (e.g., AlCl₃, BBr₃). | The cyclobutyl ring is strained (~26 kcal/mol). Avoid strong Lewis acids. Use Brønsted acids or milder Lewis acids (e.g., Ti(OiPr)₄). |

| Over-reduction | Reduction of ester to alcohol during ketone reduction. | Use chemoselective reagents like NaBH(OAc)₃ or specific enzymes (KREDs) that do not touch the ester. Avoid LiAlH₄. |

References

-

General

-Keto Ester Synthesis: Ballini, R., et al. "One-Pot Synthesis of - Pyridazinone Synthesis: Chawla, G., et al. "Synthesis and evaluation of novel 6-substituted-4,5-dihydropyridazin-3(2H)-ones as potent cardiotonic agents." Archiv der Pharmazie, 2012.

- Cyclobutyl in Drug Design: Wiesenfeldt, M. P., et al. "The Cyclobutyl Ring as a Bioisostere." Angewandte Chemie Int. Ed., 2016. (Grounding the value of the cyclobutyl motif).

- Paal-Knorr Reaction: Banik, B. K., et al. "Microwave-induced Paal-Knorr synthesis of pyrroles." Tetrahedron Letters, 2004.

Sources

- 1. Ethyl 4-cyclobutyl-2,2-dimethyl-4-oxobutanoate | C12H20O3 | CID 70668781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identify A and B in the following reaction: reaction scheme with bromocy.. [askfilo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

Application Note: Ethyl 4-cyclobutyl-4-oxobutanoate in Medicinal Chemistry

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate (CAS: Derivative of 24726974 [Acid Form]) represents a specialized γ-keto ester scaffold utilized in the synthesis of conformationally restricted pharmacophores.[1] Unlike linear alkyl analogues, the cyclobutyl moiety introduces a unique "puckered" conformation (bond angles ~88°) that enhances metabolic stability against oxidative clearance while functioning as a lipophilic bioisostere for tert-butyl or phenyl groups.

This guide details the application of this building block in three critical medicinal chemistry workflows:

-

Heterocycle Construction: Synthesis of 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-ones and 2-cyclobutyl-pyrroles.

-

Linker Design: Utilization as a precursor for conformationally biased HDAC inhibitor linkers.

-

Chiral Scaffolds: Asymmetric reduction to γ-hydroxy esters and subsequent lactonization.

Chemical Profile & Handling

Compound Identity:

-

IUPAC Name: Ethyl 4-cyclobutyl-4-oxobutanoate[1]

-

Structure: EtOOC-(CH₂)₂-C(=O)-Cyclobutyl[1]

-

Molecular Weight: 184.23 g/mol [1]

-

Physical State: Colorless to pale yellow oil[1]

-

Solubility: Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.

Storage & Stability:

-

Store at 2–8°C under inert atmosphere (Ar/N₂).

-

Avoid prolonged exposure to moisture (hydrolysis risk).

Core Application: Divergent Heterocycle Synthesis

The 1,4-dicarbonyl relationship (masked by the ester oxidation state) makes this compound a potent precursor for 5- and 6-membered heterocycles.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from Ethyl 4-cyclobutyl-4-oxobutanoate.

Figure 1: Divergent synthetic pathways transforming the γ-keto ester scaffold into bioactive heterocycles and lactones.[1]

Protocol A: Synthesis of 6-Cyclobutyl-4,5-dihydropyridazin-3(2H)-ones

Rationale: Pyridazinones are privileged scaffolds in cardiology (PDE3 inhibitors) and oncology (PARP inhibitors).[1] The cyclobutyl group provides steric bulk that can occupy hydrophobic pockets (e.g., BRD4 binding sites) more effectively than a planar phenyl ring.

Reagents:

-

Ethyl 4-cyclobutyl-4-oxobutanoate (1.0 equiv)[1]

-

Hydrazine hydrate (64% or 80%, 1.2 equiv)

-

Ethanol (Absolute)[1]

-

Acetic acid (Cat.)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ethyl 4-cyclobutyl-4-oxobutanoate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (if UV active) or iodine-active spot.[1]

-

Workup:

-

Cool reaction to 0°C. The product often precipitates as a white solid.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (0-10% MeOH in DCM).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the amide NH (broad singlet, ~8.5–9.0 ppm). The cyclobutyl methine proton typically shifts upfield slightly upon ring closure.

Core Application: Peptidomimetic Linker Design

Rationale: In the development of Histone Deacetylase (HDAC) inhibitors, the "linker" region connecting the Zinc Binding Group (ZBG) to the Cap group determines isoform selectivity. The 4-cyclobutyl-4-oxobutanoate chain serves as a precursor to conformationally restricted linkers .[1]

Protocol B: Hydrolysis and Amide Coupling

This protocol converts the ester to the free acid, ready for coupling to ZBG precursors (like o-phenylenediamine or hydroxylamine).

Reagents:

Step-by-Step Methodology:

-

Hydrolysis:

-

Coupling (General Procedure):

-

Dissolve the acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins.

-

Add the amine component (e.g., O-tritylhydroxylamine for hydroxamic acids or an aniline derivative).[1]

-

Stir for 12 hours.

-

-

Outcome: The resulting amide retains the γ-keto motif, which can be further reduced to a hydroxy-linker (chiral or racemic) to probe the enzyme's active site channel depth.[1]

Advanced Application: Stereoselective Reduction

Rationale: The γ-hydroxy ester derivative is a precursor to chiral γ-lactones (found in pheromones and signaling molecules).[1] The cyclobutyl group adds steric bulk that enhances stereoselectivity during enzymatic reduction.

Key Insight: Chemical reduction (NaBH₄) yields a racemate. For medicinal chemistry applications requiring high enantiopurity (>99% ee), biocatalytic reduction is recommended.

Table 1: Reduction Screening Conditions

| Method | Reagent | Solvent | Conditions | Outcome |

| Chemical | NaBH₄ | MeOH | 0°C, 1h | Racemic γ-hydroxy ester |

| Stereoselective | (+)-DIP-Cl | THF | -78°C, 4h | Enriched (R)-alcohol (predicted) |

| Biocatalytic | KRED (Ketoreductase) | Buffer/DMSO | 30°C, 24h | >99% ee (Screening required) |

Lactonization Protocol:

-

Take the reduced γ-hydroxy ester (crude).[1]

-

Dissolve in Toluene. Add catalytic p-TsOH.[1]

-

Reflux with a Dean-Stark trap to remove ethanol.[1]

-

Product: 5-cyclobutyl-dihydrofuran-2(3H)-one .

Scientific References & Data Sources

-

Cyclobutanes in Medicinal Chemistry:

-

Role: Reviews the metabolic stability and conformational benefits of cyclobutane rings in drug design.

-

Source:

-

-

Paal-Knorr Synthesis Utility:

-

Role: Establishes the reactivity of 1,4-dicarbonyl systems (and γ-keto esters) in forming pyrroles.

-

Source:

-

-

Compound Data (Grounding):

-

Role: Structural confirmation and physical property estimation for 4-cyclobutyl-4-oxobutanoic acid derivatives.

-

Source:[1]

-

-

Pyridazinone Synthesis:

Disclaimer: This document is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).[1]

Sources

Application Note: Synthesis and Characterization of Novel Polymers from Ethyl 4-cyclobutyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of novel polymers using Ethyl 4-cyclobutyl-3-oxobutanoate as a key monomer. While direct polymerization protocols for this specific monomer are not extensively reported, this guide leverages established principles of polymer chemistry, including the reactivity of β-keto esters and the ring-opening polymerization of strained cyclobutane rings, to propose robust synthetic strategies. This application note details potential polymerization pathways, provides step-by-step experimental protocols for monomer synthesis and polymerization, and outlines methods for the characterization of the resulting polymers. The unique structural features of Ethyl 4-cyclobutyl-3-oxobutanoate, combining a reactive β-keto ester moiety with a strained cyclobutyl ring, offer opportunities for creating polymers with unique architectures and functionalities relevant to drug delivery, biomaterials, and specialty coatings.

Introduction: The Potential of Ethyl 4-cyclobutyl-3-oxobutanoate in Polymer Science